Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate
Overview
Description
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is an organic compound with the molecular formula C12H11NO5. It is a derivative of isoindoline and is characterized by the presence of an ethyl ester group and a dioxoisoindolinyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate can be synthesized through the reaction of phthalic anhydride with ethyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Reduction: Commonly carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoic acid.
Reduction: Ethyl 2-((1,3-dihydroxyisoindolin-2-yl)oxy)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly cephalosporin antibiotics.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the active isoindolinyl moiety. This moiety can then interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is unique due to its specific ester group, which influences its reactivity and applications. The propanoate group provides distinct steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic and biological applications .
Properties
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)oxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13(17)8(2)19-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDZJBCADSKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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